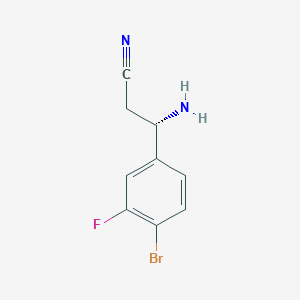

(3S)-3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile

Description

(3S)-3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile is a chiral nitrile-containing compound characterized by a stereospecific amino group at the 3S position and halogen substituents (bromo and fluoro) on the aromatic ring. The compound’s nitrile group and halogenated aromatic system suggest relevance in pharmaceutical synthesis, particularly as a building block for enzyme inhibitors or antiviral agents .

Properties

Molecular Formula |

C9H8BrFN2 |

|---|---|

Molecular Weight |

243.08 g/mol |

IUPAC Name |

(3S)-3-amino-3-(4-bromo-3-fluorophenyl)propanenitrile |

InChI |

InChI=1S/C9H8BrFN2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1 |

InChI Key |

YGAQDTQIQTWCFV-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](CC#N)N)F)Br |

Canonical SMILES |

C1=CC(=C(C=C1C(CC#N)N)F)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 4-Bromo-3-fluorobenzaldehyde : Commercially available halogenated aromatic aldehyde.

- Chiral amines or chiral auxiliaries : To induce stereoselectivity.

- Nucleophilic cyanide sources : For nitrile group introduction.

General Synthetic Strategy

The synthesis typically proceeds via:

- Formation of an imine or iminium intermediate from 4-bromo-3-fluorobenzaldehyde and a chiral amine.

- Subsequent nucleophilic addition of cyanide to the imine carbon, yielding the aminonitrile.

- Purification and stereochemical verification of the (3S)-enantiomer.

This approach is a variant of the Strecker synthesis adapted for chiral induction.

Detailed Preparation Methods

Chiral Strecker-Type Synthesis

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Condensation of 4-bromo-3-fluorobenzaldehyde with a chiral amine | Solvent: MeCN or ethanol; Temperature: room temp to 50°C | Forms imine intermediate |

| 2 | Addition of cyanide source (e.g., KCN, TMSCN) | Temperature: 0–25°C; Catalyst: sometimes Lewis acids | Nucleophilic addition to imine carbon |

| 3 | Work-up and purification | Extraction, chromatography | Isolation of aminonitrile with stereocontrol |

This method allows control over stereochemistry by selecting appropriate chiral amines or auxiliaries. Yields typically range from moderate to good depending on reaction conditions.

Catalytic Asymmetric Synthesis

Emerging methods utilize chiral catalysts to promote enantioselective cyanation of aromatic imines:

- Use of chiral metal complexes (e.g., palladium or copper catalysts) to enhance stereoselectivity.

- Continuous flow reactors may be employed to optimize reaction kinetics and yield.

Halogenated Aromatic Intermediate Preparation

The 4-bromo-3-fluorophenyl moiety can be prepared or modified via palladium-catalyzed coupling reactions starting from 4-bromo-3-fluorophenol or related precursors:

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd(dppf)Cl2 | K2CO3 | DMF | 80–100 | ~43.5 | Reaction time ~4 h; multiple catalyst additions improve conversion |

This step is crucial for obtaining the halogenated aromatic intermediate with high purity for subsequent aminonitrile synthesis.

Representative Reaction Conditions and Yields

Analytical and Purification Techniques

- Chiral HPLC or SFC : To confirm enantiomeric excess and purity.

- NMR Spectroscopy : ^1H, ^13C, and ^19F NMR for structural verification.

- Mass Spectrometry : High-resolution MS for molecular weight confirmation.

- Column Chromatography : Silica gel with gradient elution for purification.

Research Findings and Optimization

- Reaction temperature and time critically influence yield and stereoselectivity.

- Use of excess cyanide and chiral amine improves conversion but requires careful handling due to toxicity.

- Palladium-catalyzed coupling reactions for aromatic intermediate preparation benefit from incremental catalyst additions to drive the reaction to completion.

- Continuous flow synthesis and use of silver fluoride as an additive have been reported to enhance reaction efficiency in related aminonitrile syntheses.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Comments |

|---|---|---|---|---|---|

| Chiral Strecker Synthesis | 4-bromo-3-fluorobenzaldehyde, chiral amine | KCN or TMSCN | 0–25°C, MeCN or EtOH | 70–85% | Classical approach, moderate complexity |

| Catalytic Asymmetric Cyanation | Aromatic imine, chiral catalyst | Metal catalysts (Pd, Cu) | Variable, optimized for enantioselectivity | Up to 85% | Advanced, requires catalyst optimization |

| Pd-Catalyzed Aromatic Coupling | 4-bromo-3-fluorophenol, aryl halides | Pd(dppf)Cl2, K2CO3 | 80–100°C, DMF | ~43.5% | Prepares halogenated intermediate |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group can undergo oxidation to form corresponding oximes or nitriles.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, sulfonyl chlorides, and organometallic compounds are employed.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its therapeutic properties. Research indicates that it may serve as a precursor for developing pharmaceutical compounds due to its structural characteristics.

- Anticancer Activity : Similar compounds have shown significant anticancer properties. For instance, derivatives of (3S)-3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values suggesting effectiveness comparable to established chemotherapeutics like doxorubicin .

Organic Synthesis

In organic synthesis, this compound can be utilized as an intermediate for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, enabling the development of diverse compounds with potential biological activities.

Biochemical Studies

The compound is also being explored for its interactions with biological targets, particularly in enzyme inhibition studies. It may act as a biochemical probe or inhibitor, providing insights into its mechanisms of action and potential therapeutic applications.

Anticancer Studies

Research has highlighted the anticancer potential of related compounds:

- A study demonstrated that specific derivatives exhibited promising anticancer activity against HeLa cells, with IC50 values around 2.59 µM compared to doxorubicin's 2.35 µM .

Enzymatic Interaction Studies

Similar compounds have been investigated for their role as inhibitors in enzymatic studies:

- Research indicates that these compounds can provide valuable insights into their mechanisms of action by interacting with key enzymes involved in critical biological pathways.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile and amino groups can form hydrogen bonds and other interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include halogen-substituted phenylpropanenitrile derivatives, such as:

Key Observations :

- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine may enhance lipophilicity and influence binding interactions in biological systems.

- Substituent Positioning: The 4-bromo-3-fluoro configuration in the target compound likely alters electronic effects on the aromatic ring compared to the 4-chloro-2-fluoro () and 2-bromo-3-fluoro () analogs.

- Stereochemistry : The (3S) configuration is critical for chiral recognition in enzymatic processes, a feature shared across all analogs .

Biological Activity

(3S)-3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile is an organic compound with notable potential in medicinal chemistry. Its unique structure, characterized by an amino group, a bromo substituent, and a fluorophenyl ring, contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H8BrFN2

- Molecular Weight : 243.08 g/mol

- CAS Number : 1213386-03-8

The compound's structure allows for diverse interactions with biological targets due to the electronic effects of the bromine and fluorine atoms, which influence its reactivity and binding affinity.

Biological Activity Overview

Research indicates that this compound exhibits various pharmacological properties:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, possibly through the modulation of cytokine production.

- Neuroprotective Properties : Investigations into its neuroprotective effects indicate a possible role in protecting neuronal cells from oxidative stress.

The mechanisms by which this compound exerts its effects are still under investigation, but several hypotheses have emerged:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, thereby altering their activity and affecting cellular functions.

- Receptor Modulation : It may interact with various receptors, influencing signaling cascades that regulate cell growth and survival.

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved neuronal survival rates. This suggests its potential as a therapeutic agent for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.